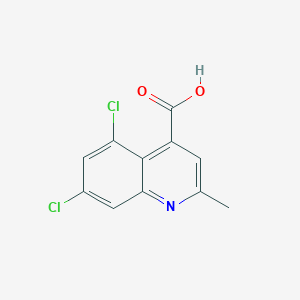

5,7-Dichloro-2-methylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-2-7(11(15)16)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCDEDXEDDWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and the known biological significance of the quinoline scaffold, this document outlines the compound's chemical structure, physicochemical properties, a plausible synthetic route, and its prospective applications in drug discovery and development.

Chemical Structure and Properties

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid group at position 4.

Chemical Structure:

Caption: 2D Chemical Structure of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C₁₁H₇Cl₂NO₂ |

| Molecular Weight | 256.08 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO and DMF. |

| Acidity (pKa) | The carboxylic acid group is expected to have a pKa in the range of 3-5. |

Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid

A plausible and efficient method for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is the Pfitzinger reaction . This reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound in the presence of a base.[1][2]

To achieve the desired substitution pattern, the synthesis would logically start from 5,7-dichloroisatin and a carbonyl compound that can provide the 2-methyl group, such as pyruvic acid.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Experimental Protocol (Hypothetical):

This protocol is a representative example based on general Pfitzinger reaction procedures.[2][3] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the best yield and purity.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in a mixture of ethanol and water.

-

Addition of Reactants: To the basic solution, add 5,7-dichloroisatin (1.0 eq.) and pyruvic acid (1.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be filtered. The filtrate or the redissolved salt is then acidified with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the free carboxylic acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Potential Biological Significance and Applications

The quinoline-4-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[4][5] While specific biological data for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not extensively documented, its structural features suggest potential applications in several therapeutic areas.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity.[5] The mechanism of action for some quinoline-4-carboxylic acids involves the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[6] The presence of chlorine atoms on the quinoline ring can enhance lipophilicity and potentially improve cell membrane permeability and target engagement.

Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents. The primary mechanism for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Antiviral and Anti-inflammatory Properties: Various quinoline derivatives have demonstrated antiviral and anti-inflammatory effects.[7][8] The planar nature of the quinoline ring allows for intercalation with DNA or binding to enzyme active sites, leading to the disruption of viral replication or inflammatory pathways.

The specific combination of the 2-methyl group and the 5,7-dichloro substitution pattern on the quinoline-4-carboxylic acid scaffold presents a unique chemical entity for further investigation in drug discovery programs.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 5,7-Dichloro-2-methylquinoline-4-carboxylic acid would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.[9]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to resonate in the downfield region (160-180 ppm).[10]

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretching band (2500-3300 cm⁻¹).[10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.[10]

Conclusion

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a promising heterocyclic compound that can be synthesized via the Pfitzinger reaction. Its structural similarity to other biologically active quinoline-4-carboxylic acids suggests its potential as a valuable building block in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications.

References

- Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.

-

Wikipedia. Pfitzinger reaction. Available online: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available online: [Link]

- Sangshetti, J. N., et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014, 11 (2), 194-203.

-

Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Available online: [Link]

-

University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Available online: [Link]

-

Wikipedia. Doebner–Miller reaction. Available online: [Link]

-

SynArchive. Doebner-Miller Reaction. Available online: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available online: [Link]

-

ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... Available online: [Link]

-

Unbound Medicine. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available online: [Link]

-

PMC. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Available online: [Link]

-

PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available online: [Link]

-

ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available online: [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available online: [Link]

-

Chemsrc. 5,7-Dichloroquinoline | CAS#:4964-77-6. Available online: [Link]

-

European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available online: [Link]

-

ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available online: [Link]

-

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available online: [Link]

-

ResearchGate. ¹H NMR of 2-methylquinoline-4-carboxylic acid. Available online: [Link]

-

Loba Chemie. 2-(tert-BUTOXYCARBONYL)-5,7-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID MSDS. Available online: [Link]

-

NIST WebBook. Quinoline, 4,7-dichloro-. Available online: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available online: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available online: [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Pharmacological Potential of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the field of medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds underscores its significance in the development of therapeutic agents with a vast spectrum of pharmacological activities.[1][2][3] Among the myriad of quinoline analogs, quinoline-4-carboxylic acids have garnered substantial attention for their pronounced biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4]

This technical guide focuses specifically on the pharmacological landscape of derivatives of 5,7-dichloro-2-methylquinoline-4-carboxylic acid. The strategic placement of two chlorine atoms at the 5 and 7 positions, coupled with a methyl group at the 2-position, is anticipated to significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are crucial for enhancing binding affinity to biological targets, improving pharmacokinetic properties, and ultimately, unlocking potent and selective therapeutic activities. This document will provide an in-depth exploration of the synthesis, potential mechanisms of action, and robust protocols for evaluating the anticancer and anti-inflammatory potential of this promising class of compounds.

Part 1: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in exploring its pharmacological potential. The Doebner reaction provides a classic and efficient method for constructing the quinoline-4-carboxylic acid core.[2][4][5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Synthetic Workflow: The Doebner Reaction

The synthesis of the parent compound, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, can be achieved by reacting 3,5-dichloroaniline with acetaldehyde and pyruvic acid. Subsequent derivatization, typically at the carboxylic acid group to form amides or esters, allows for the exploration of structure-activity relationships (SAR).

Caption: Workflow for the synthesis of the core compound via the Doebner reaction.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Objective: To synthesize 5,7-dichloro-2-methylquinoline-4-carboxylic acid.

Materials:

-

3,5-dichloroaniline (10 mmol)

-

Acetaldehyde (12 mmol)

-

Pyruvic acid (12 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reactant Mixture: In a 100 mL round-bottom flask, combine 3,5-dichloroaniline (10 mmol), acetaldehyde (12 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5,7-dichloro-2-methylquinoline-4-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Anticancer Pharmacological Potential

A significant body of research points to the potent anticancer activities of quinoline-4-carboxylic acid derivatives.[1][2][6] These compounds can influence multiple cellular pathways crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial. Key mechanisms include the inhibition of critical enzymes and direct interaction with genetic material.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway. By inhibiting DHODH, these quinoline derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

-

Modulation of Epigenetic Enzymes: Certain quinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[2][7][8] These enzymes play a crucial role in regulating gene expression. Their inhibition can alter the acetylation status of histone and non-histone proteins, leading to the re-expression of tumor suppressor genes and inducing apoptosis.

-

DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs.[6] This interaction can disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6]

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[9]

| Derivative ID | Modification | Cancer Cell Line | IC50 (µM) |

| DQC-01 | Parent Acid | MCF-7 (Breast) | 15.2 |

| DQC-01 | Parent Acid | A549 (Lung) | 21.8 |

| DQC-02 | N-phenyl amide | MCF-7 (Breast) | 7.1 |

| DQC-02 | N-phenyl amide | A549 (Lung) | 9.5 |

| DQC-03 | N-(4-methoxyphenyl) amide | MCF-7 (Breast) | 3.8 |

| DQC-03 | N-(4-methoxyphenyl) amide | A549 (Lung) | 5.2 |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |

| Doxorubicin | (Reference Drug) | A549 (Lung) | 1.2 |

Note: The data presented in this table is hypothetical and serves for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[2][10] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the 5,7-dichloro-2-methylquinoline-4-carboxylic acid derivatives in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Anti-inflammatory and Antibacterial Potential

Beyond oncology, quinoline derivatives have demonstrated notable anti-inflammatory and antibacterial activities, broadening their therapeutic applicability.

Anti-inflammatory Activity

Quinoline-related carboxylic acids have shown the ability to exert significant anti-inflammatory effects.[11][12][13] The mechanism often involves the downregulation of pro-inflammatory cytokines.

-

Potential Mechanism: These compounds can inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages when stimulated by lipopolysaccharide (LPS).[3]

-

Evaluation Protocol: The anti-inflammatory potential can be assessed by treating LPS-stimulated RAW 264.7 mouse macrophages with the test compounds and measuring the subsequent reduction in TNF-α and IL-6 levels in the culture supernatant using ELISA kits.[3][11]

Antibacterial Activity

The quinoline core is famously associated with antibacterial drugs (fluoroquinolones). While the derivatives in this guide are distinct, they may retain antibacterial properties.

-

Potential Mechanism: The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] This leads to the cessation of critical cellular processes and bacterial cell death.

-

Evaluation Protocol: The standard method for evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). This is achieved through a broth microdilution method where bacteria are exposed to serial dilutions of the compound to find the lowest concentration that prevents visible growth after overnight incubation.[2][14]

Conclusion and Future Directions

The 5,7-dichloro-2-methylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents.[2] The synthetic accessibility and potential for diverse functionalization allow for the creation of extensive compound libraries for screening against various diseases. The primary pharmacological potential appears to be in the realm of oncology, with plausible mechanisms targeting fundamental cancer cell processes like nucleotide synthesis and epigenetic regulation. The anti-inflammatory and antibacterial activities further enhance the therapeutic value of this molecular framework.

Future research should focus on:

-

Lead Optimization: Expanding the library of derivatives to refine structure-activity relationships and improve potency and selectivity.

-

Mechanistic Elucidation: Conducting detailed biochemical and cellular assays to confirm the precise molecular targets (e.g., DHODH, HDACs) and signaling pathways affected.

-

In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[9][15]

The protocols and data presented in this guide provide a solid foundation for researchers to systematically explore and unlock the full therapeutic potential of this important class of molecules.

References

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

- Basic protocol to assess preclinical anticancer activity. It can be...

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.

- Guidelines for clinical evalu

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic...

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

- 4,7-dichloroquinoline. Organic Syntheses.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Preprints.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

- 15. researchgate.net [researchgate.net]

Literature review on chlorinated quinoline-4-carboxylic acids

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Chlorinated quinoline-4-carboxylic acids represent a privileged scaffold in both agrochemical and pharmaceutical sciences. Defined by the fusion of a benzene ring and a pyridine ring with a carboxylic acid at the C4 position, these compounds leverage the "chlorine effect"—a strategic halogenation that enhances lipophilicity, metabolic stability, and ligand-target binding affinity.

This guide provides a comprehensive technical analysis of this chemical class, focusing on the industrial archetype Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) and emerging medicinal derivatives. It details synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols.

Chemical Architecture & Properties

The efficacy of chlorinated quinoline-4-carboxylic acids stems from three core structural features:

-

The 4-Carboxylate Moiety: Acts as a critical hydrogen bond acceptor/donor and salt-bridge former. In biological systems, this group often mimics the carboxylate of natural substrates (e.g., indole-3-acetic acid in plants).

-

The Quinoline Scaffold: Provides a planar, aromatic surface for

stacking interactions with protein residues (e.g., phenylalanine or tryptophan gates in enzymes). -

Chlorination Pattern (The "Magic Chloro" Effect):

-

Metabolic Blockade: Chlorination at positions C7 or C8 blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (

). -

Sigma Hole Interactions: The electron-withdrawing nature of chlorine creates a positive electrostatic potential cap (sigma hole) on the halogen, facilitating halogen bonding with carbonyl oxygens or aromatic systems in target proteins.

-

Lipophilicity: Chlorine substitution increases logP, improving membrane permeability for intracellular targets (e.g., malaria parasites).

-

Table 1: Physicochemical Profile of Key Derivatives

| Compound | Substitution Pattern | Application | LogP (Approx) | Key Mechanism |

| Quinclorac | 3,7-dichloro-8-COOH | Herbicide | 2.6 | Auxin Mimic / Cell Wall Inhibitor |

| Cinchoninic Acid | Unsubstituted | Precursor | 1.7 | Scaffold Intermediate |

| Brequinar Analog | 2-(2'-biphenyl)-6-chloro | Anticancer | 4.5+ | DHODH Inhibitor |

| Chloroquine Acid | 7-chloro | Antimalarial | 2.8 | Heme Polymerization Inhibitor |

Synthetic Methodologies

Synthesis of these compounds requires navigating the regioselectivity of the quinoline ring. Two primary pathways dominate: the Modified Skraup/Doebner-Von Miller (Industrial) and the Pfitzinger Reaction (Laboratory/Medicinal).

Industrial Route: Synthesis of Quinclorac

The industrial production of 3,7-dichloro-8-quinolinecarboxylic acid utilizes a robust oxidation strategy starting from methylated precursors.

Step 1: Skraup Cyclization Condensation of 3-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidant yields 7-chloro-8-methylquinoline.

Step 2: Chlorination Electrophilic aromatic substitution adds a chlorine atom at the C3 position.

Step 3: Oxidation (The Critical Step) The C8-methyl group is oxidized to the carboxylic acid. Traditional methods use nitric acid, but modern "Green Chemistry" protocols employ catalytic oxidation.

Diagram 1: Industrial Synthesis Workflow

Caption: Industrial pathway for Quinclorac production highlighting the transition from aniline precursors to the final carboxylic acid via methyl oxidation.

Laboratory Route: Pfitzinger Reaction

For medicinal chemistry libraries, the Pfitzinger reaction offers higher versatility for 2-substituted derivatives.

-

Reactants: 5-Chloroisatin + Ketone/Aldehyde + KOH.

-

Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the carbonyl compound and cyclization.

Mechanisms of Action[2][5]

Agrochemical: Auxin Mimicry (Quinclorac)

Quinclorac acts as a synthetic auxin.[1][2] Unlike natural indole-3-acetic acid (IAA), it is not rapidly degraded by the plant.

-

Pathway: It binds to the TIR1/AFB receptor complex

degrades Aux/IAA repressors -

Secondary Effect: Unique to Quinclorac is the inhibition of cell wall biosynthesis (specifically

-1,3-glucans and cellulose) in susceptible grasses, leading to tissue necrosis.

Diagram 2: Quinclorac Mechanism of Action

Caption: Dual-action mechanism of Quinclorac involving hormonal disruption (Auxin/Ethylene) and structural failure (Cell Wall).

Medicinal: DHODH Inhibition

In oncology, chlorinated quinoline-4-carboxylic acids (analogs of Brequinar) inhibit Dihydroorotate Dehydrogenase (DHODH) .

-

Role: DHODH is essential for de novo pyrimidine synthesis.

-

Binding: The carboxylic acid forms a salt bridge with an arginine residue (e.g., Arg136) in the enzyme pocket, while the chlorinated lipophilic tail occupies a hydrophobic tunnel, blocking the ubiquinone binding site.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-2-phenylquinoline-4-carboxylic acid (Pfitzinger Method)

Objective: Synthesis of a medicinal chemistry scaffold.

-

Reagents:

-

5-Chloroisatin (10 mmol, 1.81 g)

-

Acetophenone (10 mmol, 1.20 g)

-

KOH (33% aqueous solution, 10 mL)

-

Ethanol (20 mL)

-

-

Procedure:

-

Dissolution: Suspend 5-chloroisatin in ethanol in a round-bottom flask.

-

Addition: Add acetophenone followed by the KOH solution. The mixture will turn deep red/brown.

-

Reflux: Heat to reflux (approx. 80°C) for 12 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

-

Acidification: Acidify carefully with 10% HCl until pH reaches 2-3. A yellow/off-white precipitate will form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

-

-

Yield: Expected 75-85%.

-

Validation:

H NMR should show a singlet around 13-14 ppm (COOH) and characteristic quinoline aromatic protons.

Protocol B: Evaluation of Auxin Activity (Root Growth Assay)

Objective: Confirm biological activity of synthesized herbicide analogs.

-

System: Arabidopsis thaliana (Col-0) seedlings.

-

Media: MS (Murashige and Skoog) agar plates containing sucrose.

-

Treatment: Supplement plates with compound concentrations ranging from 0.1

M to 10 -

Measurement:

-

Grow vertically for 7 days.

-

Measure primary root length.

-

Positive Result: Significant inhibition of root elongation and proliferation of root hairs (agravitropic response) compared to DMSO control.

-

Future Outlook

-

Resistance Management: With rising resistance to quinclorac in barnyard grass (via CYP81A6 metabolism), research is shifting toward "suicide substrates" —derivatives that become toxic only when metabolized by resistance enzymes.

-

Antimalarials: 4-Carboxamides derived from these acids are being explored to overcome chloroquine resistance, targeting PfEF2 rather than heme detoxification.

References

-

Grossmann, K. (1998).[1] Quinclorac belongs to a new class of highly selective auxin herbicides.[1] Weed Science. Link

-

Müller, F., & Appleby, A. P. (2011).[1] Weed Control, 2. Individual Herbicides. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

PubChem. (n.d.). Quinclorac (CID 91739).[1][2] National Library of Medicine. Link[1]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

-

Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. Link

-

Patent CN101851197A. Method for synthesizing and refining dichloroquinoline carboxylic acid. Link

-

Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[3] Link

Sources

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives, particularly quinoline-4-carboxylic acids, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of a specific, yet important derivative: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis, alongside a detailed exploration of its physicochemical properties and potential applications in drug discovery and development.

Part 1: Core Identifiers and Physicochemical Properties

While a specific, dedicated CAS number for 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is not readily found in major chemical databases, its identity can be unequivocally established through its structural and molecular formula. For the purpose of this guide, we will refer to it by its IUPAC name and other key identifiers.

Table 1: Identifiers and Physicochemical Properties of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid

| Identifier | Value | Source/Method |

| IUPAC Name | 5,7-Dichloro-2-methylquinoline-4-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₇Cl₂NO₂ | Calculated |

| Molecular Weight | 256.09 g/mol | Calculated |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2Cl)Cl)C(=C1)C(=O)O | |

| InChI Key | (Predicted) | |

| Physical Form | Expected to be a solid at room temperature. | General property of similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General property of quinoline carboxylic acids |

| pKa | (Predicted) ~3-4 for the carboxylic acid group. |

Note: Some properties are predicted based on the general characteristics of quinoline-4-carboxylic acids due to the absence of specific experimental data for this exact compound.

Part 2: Synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The most direct and classical method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]

Reaction Scheme

The synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is achieved by the reaction of 5,7-dichloroisatin with a compound that can provide the 2-methyl group, such as acetone or pyruvic acid, in a basic medium.

Caption: General workflow for the synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[3]

Materials:

-

5,7-Dichloroisatin

-

Acetone (or Pyruvic Acid)

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric Acid (HCl), dilute

-

Distilled Water

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 ml).

-

Addition of Reactants: To this basic solution, add 5,7-dichloroisatin (0.07 mol) and the carbonyl compound (acetone or pyruvic acid, 0.07 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, distill off the majority of the ethanol. Add distilled water to the residue to dissolve the potassium salt of the carboxylic acid.

-

Purification: Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 4-5. The product, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the collected solid with cold distilled water and dry it in a vacuum oven to yield the final product.

Mechanism of the Pfitzinger Reaction:

The reaction proceeds through a series of steps:

-

Hydrolysis of Isatin: The base (KOH) hydrolyzes the amide bond in 5,7-dichloroisatin to form the corresponding keto-acid.

-

Condensation: The aniline derivative formed then condenses with the carbonyl compound (acetone or pyruvic acid) to form an imine.

-

Tautomerization: The imine tautomerizes to the more stable enamine.

-

Cyclization and Dehydration: An intramolecular cyclization of the enamine, followed by dehydration, yields the final substituted quinoline-4-carboxylic acid.[1]

Caption: Simplified mechanism of the Pfitzinger reaction.

Part 3: Potential Applications in Research and Drug Development

Quinoline-4-carboxylic acids are a well-established class of compounds with a wide range of biological activities. The specific substitutions of two chlorine atoms at the 5 and 7 positions, and a methyl group at the 2-position, are expected to modulate the biological profile of the parent molecule.

Anticancer Activity

A primary mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the inhibition of tumor growth. The structural features of 5,7-dichloro-2-methylquinoline-4-carboxylic acid make it a candidate for investigation as a DHODH inhibitor.

Antibacterial and Antiviral Activity

The quinoline core is present in many antibacterial and antiviral drugs. Some quinoline derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication.[3] Furthermore, quinoline carboxylic acids have been investigated as potential anti-HIV agents.[3] The dichloro and methyl substitutions on the quinoline ring of the title compound could enhance its potency and spectrum of activity against various pathogens.

Use as a Synthetic Intermediate

Beyond its own potential biological activity, 5,7-dichloro-2-methylquinoline-4-carboxylic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for further chemical modifications and the generation of compound libraries for high-throughput screening.

Conclusion

5,7-Dichloro-2-methylquinoline-4-carboxylic acid, while not a commonly cataloged compound, represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis via the robust and versatile Pfitzinger reaction is straightforward, providing access to this unique scaffold. The anticipated biological activities, based on the well-documented pharmacology of related quinoline-4-carboxylic acids, position it as a promising candidate for further investigation in the development of novel anticancer, antibacterial, and antiviral agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

-

Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431–435. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 6(5), 883-887. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 12(10), 1596–1604. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3506–3515. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid

[1]

Part 1: Executive Summary & Compound Profile[1][2]

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, antibacterial agents) and functional dyes.[1][2] Its solubility profile is dominated by the interplay between the hydrophobic dichloro-quinoline scaffold and the hydrophilic/acidic carboxyl group.[1][2]

Understanding its solid-liquid equilibrium (SLE) is essential for optimizing recrystallization yields , designing extraction processes , and ensuring bioavailability in early-stage formulation.[1][2]

Physicochemical Identity

| Parameter | Detail |

| IUPAC Name | 5,7-Dichloro-2-methylquinoline-4-carboxylic acid |

| CAS Registry | 889973-18-6 (varies by salt/ester form) |

| Molecular Formula | C₁₁H₇Cl₂NO₂ |

| Molecular Weight | 256.08 g/mol |

| Key Functional Groups | Carboxylic acid (-COOH), Pyridine nitrogen, Chloro-substituents |

| Predicted pKa | ~3.5–4.5 (Carboxylic acid); ~2.0 (Quinoline N-protonation) |

Part 2: Solubility Landscape (Qualitative & Predicted)[1][2]

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-methylquinoline-4-carboxylic acid), the solubility behavior of DCMQCA follows distinct polarity-driven trends.

Solubility Class Table

Data reflects standard behavior at 298.15 K (25°C).

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aqueous (Neutral) | Water | Insoluble | High lattice energy and hydrophobic aromatic rings dominate; -COOH H-bonding is insufficient to solvate the bulk structure.[1][2] |

| Aqueous (Alkaline) | NaOH (aq), KOH (aq) | High | Deprotonation of -COOH forms the carboxylate anion (R-COO⁻), drastically increasing hydration.[1][2] |

| Aqueous (Acidic) | HCl (aq) | Moderate/High | Protonation of the quinoline nitrogen forms a soluble cation, though less soluble than the anionic form due to chloride counter-ion effects.[1][2] |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for dissolving the polarizable aromatic system.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, especially at elevated temperatures ( |

| Non-Polar | Hexane, Toluene | Low/Insoluble | Lack of specific interactions to overcome the cohesive energy of the polar carboxylic acid dimer.[1][2] |

Temperature Dependence

Solubility (

Part 3: Experimental Protocol for Solubility Determination

To generate precise mole fraction (

Workflow Visualization

The following diagram outlines the validated workflow for determining solubility limits.

Caption: Dynamic Laser Monitoring workflow for precise solid-liquid equilibrium detection.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of DCMQCA and solvent ( -

System Setup: Equip the cell with a magnetic stirrer and a laser transmittance probe. Connect to a programmable water bath.[1][2]

-

Dynamic Measurement:

-

Slowly increase temperature (e.g., 2 K/h) while stirring.

-

Monitor laser transmittance.[2] The suspension will scatter light (low transmittance).[1][2]

-

Endpoint: The temperature at which transmittance maximizes and stabilizes corresponds to the saturation temperature (

) for that specific composition.[1][2]

-

-

Calculation: Convert mass measurements to mole fraction (

):

Part 4: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility with temperature in pure solvents.[2]

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived via multiple linear regression.

-

Interpretation:

relates to the enthalpy of solution;

(Buchowski) Equation

Useful for understanding the non-ideality of the solution.[1][2]

12Modeling Workflow

Caption: Logic flow for thermodynamic correlation of solubility data.

Part 5: Process Applications

Recrystallization Strategy

Based on the solubility differential:

-

Solvent Selection: Ethanol or Acetic Acid are often ideal.[2] High solubility at boiling point, low solubility at room temperature.[1][2]

-

Anti-Solvent Method: Dissolve DCMQCA in a minimum volume of DMF (high solubility), then slowly add Water (anti-solvent) to precipitate pure crystals.[1][2]

Extraction

To extract DCMQCA from a reaction mixture:

References

-

Wang, G., et al. (2014).[1][2] "Solubility and Thermodynamic Properties of Quinoline Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. [1][2]

-

Sigma-Aldrich. (2023).[1][2] "Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline (Analog Reference)." MilliporeSigma.

-

PubChem. (2023).[1][2] "Compound Summary: 2-Methylquinoline-4-carboxylic acid." National Library of Medicine.[2] [1][2]

-

Dechema. (2023). "Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures." DETHERM.

Note: Due to the specialized nature of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid, specific mole-fraction data should be experimentally verified using the protocol in Part 3 if not found in internal proprietary databases.

An In-depth Technical Guide to the Melting Point and Physical Characteristics of 5,7-dichloro-2-methylquinoline and its Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 5,7-dichloro-2-methylquinoline and its analogues represent a particularly significant subclass. The precise physical characteristics of these compounds, especially their melting points, are critical parameters that influence solubility, crystalline structure, and ultimately, bioavailability—all of which are pivotal for drug design and development.

This guide provides a detailed examination of the physicochemical properties of 5,7-dichloro-2-methylquinoline and its key derivatives. It delves into the relationship between chemical structure and physical behavior, offers validated experimental protocols for synthesis and characterization, and presents data in a clear, comparative format to support researchers in this field.

Core Compound Analysis: 5,7-dichloro-2-methylquinoline

5,7-dichloro-2-methylquinoline serves as the parent structure for a range of important derivatives. Understanding its fundamental properties is the first step in predicting the characteristics of its analogues.

Structure:

(Simplified 2D representation)

Key Derivative: 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol)

The most extensively studied derivative is 5,7-dichloro-8-hydroxy-2-methylquinoline, also known as Chlorquinaldol. This compound has a history of use as an anti-infective and antifungal agent.[3] The addition of a hydroxyl group at the 8-position dramatically alters the molecule's physical properties.

Causality of Physicochemical Changes: The introduction of the hydroxyl (-OH) group at the 8-position is the single most important factor influencing the melting point of Chlorquinaldol compared to its parent compound. This is due to the capacity for strong intermolecular hydrogen bonding. The hydrogen atom of the hydroxyl group on one molecule can form a strong electrostatic attraction with the nitrogen atom or the oxygen atom of a neighboring molecule. This creates a robust crystal lattice that requires significantly more thermal energy to break apart, resulting in a much higher melting point than would be expected for the non-hydroxylated parent compound.

Data Summary: Physical Properties

For ease of comparison, the known physical properties of 5,7-dichloro-8-hydroxy-2-methylquinoline and related compounds are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5,7-dichloro-2-methylquinoline | 26933-09-5 | C₁₀H₇Cl₂N | 212.08 | Not Available |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | 72-80-0 | C₁₀H₇Cl₂NO | 228.07 | 108-112 (dec.) |

| 5,7-dichloroquinoline | 4964-77-6 | C₉H₅Cl₂N | 198.05 | Not Available[4] |

| 2-methylquinoline | 91-63-4 | C₁₀H₉N | 143.19 | -9 to -2[5] |

Note: The melting point for 5,7-dichloro-8-hydroxy-2-methylquinoline is often cited with slight variations (e.g., 109-110 °C), which can be attributed to differences in purity and the experimental method used for determination.[6]

Structure-Property Relationship Visualization

The following diagram illustrates how the addition of a hydroxyl group facilitates intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.

Caption: Impact of Hydroxylation on Intermolecular Forces and Melting Point.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of these quinoline derivatives.

Protocol 1: Synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline

This procedure is adapted from established industrial chlorination processes and is designed for laboratory-scale synthesis.[6]

A. Reagents and Apparatus:

-

8-hydroxy-2-methylquinoline (8-hydroxyquinaldine)

-

Chloroform (CHCl₃)

-

Iodine (I₂)

-

Chlorine gas (Cl₂)

-

Sodium pyrosulfite (Na₂S₂O₅)

-

Ammonia solution (NH₃)

-

3% Sodium bisulfite solution

-

Deionized water

-

2L three-necked flask with mechanical stirrer, gas inlet tube, and reflux condenser

-

Heating mantle

-

Filtration apparatus

B. Procedure:

-

In a 2L flask, dissolve 100g of 8-hydroxyquinaldine and 2g of iodine in 1000 mL of chloroform.

-

With continuous stirring, introduce 100g of chlorine gas into the solution over a period of 3 hours. Maintain the reaction temperature at 25°C.

-

After the chlorine addition is complete, continue stirring for an additional 5 hours.

-

Prepare a solution of 75g of sodium pyrosulfite in 250 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 45°C. This step quenches any excess chlorine.

-

Set up the apparatus for distillation. Distill off the chloroform while simultaneously adding 1000 mL of water dropwise.

-

After chloroform removal, add another 500 mL of water to the reaction mixture.

-

Adjust the pH of the mixture to ~2 using ammonia solution.

-

Heat the mixture and filter it while hot. The precipitate is the crude product.

-

Wash the filter cake with a 3% aqueous sodium bisulfite solution and then with water to remove residual iodine.

-

Dry the product. The expected yield is approximately 94% of the theoretical value.[6]

-

The product can be further purified by recrystallization from ethanol.

Protocol 2: Characterization of Synthesized Derivatives

A. Melting Point Determination:

-

Ensure the synthesized product is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a digital melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 110°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.

B. Spectroscopic and Chromatographic Confirmation: Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[7][8]

-

FTIR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic peaks: a broad peak around 3400-3600 cm⁻¹ (O-H stretch), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C stretches (1500-1600 cm⁻¹), and C-Cl stretches (600-800 cm⁻¹).

-

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Confirm the presence of aromatic protons, the methyl group singlet, and the hydroxyl proton (which may be broad and its chemical shift solvent-dependent).

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

A suitable mobile phase could consist of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Inject a solution of the sample and monitor the elution profile with a UV detector. A single, sharp peak indicates high purity.

-

Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of 5,7-dichloro-8-hydroxy-2-methylquinoline.

Caption: Workflow for the Synthesis and Purification of Chlorquinaldol.

References

-

Elsevier. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]

-

International Journal of Scientific Development and Research. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

-

Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

-

Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

-

Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]

-

Chemsrc. 5,7-Dichloroquinoline | CAS#:4964-77-6. [Link]

-

ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]

-

The Good Scents Company. 2-methyl quinoline, 91-63-4. [Link]

-

PubChem. 5,7-Dichloroquinoline. [Link]

-

Local Pharma Guide. CAS NO. 26933-09-5 | 5,7-DICHLORO-2-METHYLQUINOLINE. [Link]

- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]

-

SIELC Technologies. 5,7-Dichloro-8-hydroxy-2-methylquinoline. [Link]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. CAS NO. 26933-09-5 | 5,7-DICHLORO-2-METHYLQUINOLINE | C10H7Cl2N [localpharmaguide.com]

- 3. 5,7-Dichloro-8-hydroxy-2-methylquinoline | SIELC Technologies [sielc.com]

- 4. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 5. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 6. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. impactfactor.org [impactfactor.org]

The Quinolone Story: From a Byproduct of Antimalarial Synthesis to a Broad-Spectrum Antibacterial Superclass

An In-depth Technical Guide on the History, Discovery, and Scientific Evolution of Substituted Quinoline-4-Carboxylic Acids

Executive Summary

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents. This guide charts the remarkable journey of this chemical entity, from its early serendipitous discovery to its rational development into potent antibacterial and antimalarial drugs. We will explore the pivotal historical milestones, delve into the core synthetic methodologies like the Gould-Jacobs reaction, dissect the molecular mechanism of action targeting bacterial topoisomerases, and illuminate the structure-activity relationships that guided the evolution from the first-generation quinolones to the powerful fluoroquinolone class. This document is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and a practical, in-depth technical resource.

A Fortuitous Beginning: The Dawn of the Quinolone Era

The story of quinolone antibiotics begins not with a targeted search for antibacterials, but as an accidental offshoot of antimalarial drug synthesis. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2][3] This compound, nalidixic acid, was technically a naphthyridine but is widely considered the predecessor of all quinolone antibiotics.[1][4]

Its introduction into clinical practice in the mid-1960s for treating urinary tract infections marked the birth of the first generation of quinolones.[1][4] This discovery sparked immense interest in the bicyclic core structure, leading to the synthesis of over 10,000 analogues in the subsequent decades, though only a select few would achieve clinical significance.[1][5]

Prior to this, the broader quinoline family had already made its mark. Cinchophen, or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 and introduced in the early 1900s as a treatment for gout.[6][7][8] However, its use was curtailed by the 1930s due to severe hepatotoxicity.[6][9] Concurrently, research into synthetic alternatives to quinine, the natural antimalarial from cinchona bark, led German scientists to synthesize chloroquine in 1934.[10][11][12] Initially dismissed as too toxic, its value was rediscovered during World War II, establishing the 4-aminoquinoline derivatives as a critical class of antimalarials.[10][11]

These parallel histories—in antimalarial, anti-inflammatory, and finally, antibacterial research—highlighted the versatile therapeutic potential encoded within the quinoline scaffold, setting the stage for decades of intensive drug development.

Core Synthetic Strategies: Building the Quinolone Scaffold

The construction of the quinoline-4-carboxylic acid core relies on several classic named reactions in organic chemistry. The most prominent and versatile of these is the Gould-Jacobs reaction, first reported in 1939.[13][14]

The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis

This powerful method allows for the preparation of the 4-hydroxyquinoline (or 4-quinolinone) backbone, which is the immediate precursor to many quinolone drugs.[13][15] The reaction proceeds in a clear, stepwise fashion, making it highly reliable and adaptable.

Causality of the Experimental Choices:

-

Condensation: The reaction begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[13][14] This step is a nucleophilic vinyl substitution, where the amine of the aniline attacks the electron-deficient double bond of the malonate derivative, displacing an ethoxy group. This initial step forms a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: The critical ring-forming step requires high temperatures (often >250 °C).[13] This thermal energy drives a 6-electron electrocyclization, an intramolecular reaction that forms the heterocyclic ring of the quinoline system.[13][15] The high activation energy for this step is why high-boiling point solvents or, more recently, microwave irradiation are employed to improve efficiency.[13]

-

Saponification & Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed (saponified) using a base like sodium hydroxide to convert the ester group into a carboxylic acid.[15][16] The final step involves heating the molecule above its melting point to induce decarboxylation, removing the carboxyl group at the 3-position to yield the desired 4-hydroxyquinoline core structure.[13][15]

Other notable synthetic routes include the Conrad-Limpach, Doebner-von Miller, and Pfitzinger reactions, each offering alternative pathways to access different substitution patterns on the quinoline ring.[17][18]

Mechanism of Action: Hijacking Bacterial DNA Replication

Quinolone antibiotics are potent bactericidal agents that exert their effect by interfering with DNA replication.[1] They do not target the building blocks of DNA, but rather the essential enzymes that manage its topology: DNA gyrase and topoisomerase IV .[19][20][21]

-

The Targets : These type II topoisomerase enzymes are crucial for bacterial survival. They resolve topological problems in the DNA helix—such as supercoiling and tangling—that arise during replication and transcription.[20][21] They function by creating transient double-stranded breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[19][20]

-

The "Poison" Mechanism : Quinolones function as "topoisomerase poisons." They do not bind to the enzyme alone but rather to the enzyme-DNA complex.[19] The drug intercalates into the DNA at the site of the break, forming a stable ternary quinolone-topoisomerase-DNA complex.[20][21] This complex traps the enzyme in its cleavage state, preventing the re-ligation of the broken DNA strands.[19]

-

Lethal Consequences : When the cell's replication machinery encounters these trapped complexes, the transient double-stranded breaks are converted into permanent, lethal DNA lesions.[19] This triggers the bacterial SOS response and other DNA repair pathways, but the damage is often too extensive, leading to a cessation of DNA synthesis and ultimately, cell death.[19][20]

Interestingly, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive to inhibition.[]

The Fluoroquinolone Revolution: A Masterclass in Structure-Activity Relationships (SAR)

The evolution from nalidixic acid to the modern, potent fluoroquinolones is a prime example of successful medicinal chemistry driven by an understanding of structure-activity relationships (SAR).[23] Systematic modification of the core quinolone structure at key positions dramatically enhanced antibacterial spectrum, potency, and pharmacokinetic properties.[24]

| Position | Substituent | Impact on Activity & Properties | Key Examples |

| N-1 | Alkyl or Cycloalkyl | Essential for antibacterial activity and DNA gyrase binding. A cyclopropyl group often confers significant activity against Gram-negative bacteria.[24] | Ciprofloxacin, Levofloxacin |

| C-3 & C-4 | Carboxyl & Keto | The 3-carboxyl and 4-keto groups are essential for activity. They are believed to be the primary sites for binding to the DNA gyrase.[24] Any modification here results in a major loss of potency. | All Quinolones |

| C-6 | Fluorine Atom | The single most important discovery . Adding a fluorine atom dramatically increases potency (5- to 100-fold) by enhancing both cell penetration and DNA gyrase inhibition.[23][24] This modification defines the "fluoroquinolone" class. | Ciprofloxacin, Levofloxacin, Moxifloxacin |

| C-7 | Piperazine or other N-heterocycles | Greatly influences antibacterial spectrum, potency, and pharmacokinetics. A piperazine ring enhances activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[2][23] | Ciprofloxacin, Norfloxacin |

| C-8 | Methoxy / Halogen | Modulates activity and can reduce the potential for phototoxicity associated with some C-8 fluorine substituents. A methoxy group can enhance activity against Gram-positive and atypical bacteria.[24] | Moxifloxacin (methoxy) |

The introduction of the C-6 fluorine atom in the 1980s was the breakthrough that launched the second-generation fluoroquinolones, such as ciprofloxacin.[1][2] These agents possessed a much broader spectrum of activity, including potent action against both Gram-negative and Gram-positive pathogens, transforming the therapeutic landscape for bacterial infections.[1][2]

Representative Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative

This protocol outlines the synthesis of a core 4-hydroxyquinoline structure, which serves as a precursor for various quinolone antibiotics. The methodology is based on the classical Gould-Jacobs reaction.[13]

Objective: To synthesize 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM).

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Vacuum source for distillation

-

Buchner funnel and filter paper

-

TLC plates and appropriate solvent system (e.g., Ethyl Acetate/Hexane)

Methodology:

Step 1: Condensation to form Diethyl (anilinomethylene)malonate

-

To a round-bottom flask, add aniline (1.0 eq) and DEEM (1.1 eq).

-

Heat the mixture to 110-120 °C with stirring for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

-

Remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization

-

Add a high-boiling point solvent (e.g., Dowtherm A) to the flask containing the crude intermediate from Step 1.

-

Heat the mixture to approximately 250 °C under a reflux condenser for 20-30 minutes.

-

The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

-

Cool the reaction mixture to room temperature, then add hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the solvent.

Step 3: Saponification (Hydrolysis)

-

Suspend the dried solid from Step 2 in a 10% aqueous solution of NaOH.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC, observing the disappearance of the ester spot).

-

Cool the solution to room temperature.

-

Carefully acidify the solution with concentrated HCl until the pH is acidic. The 4-hydroxyquinoline-3-carboxylic acid will precipitate out.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried 4-hydroxyquinoline-3-carboxylic acid from Step 3 into a clean, dry flask.

-

Heat the solid gently above its melting point until the evolution of CO2 gas ceases.

-

The remaining solid is the final product, 4-hydroxyquinoline.

-

The product can be purified further by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Perspectives

The history of substituted quinoline-4-carboxylic acids is a compelling narrative of scientific progress, beginning with a chance discovery and culminating in a rationally designed superclass of antibiotics. The journey from nalidixic acid to the advanced fluoroquinolones demonstrates the power of medicinal chemistry to optimize a lead scaffold, enhancing its efficacy and broadening its therapeutic utility. While challenges such as rising bacterial resistance necessitate continued innovation, the fundamental quinolone core remains a privileged and versatile scaffold.[19][20] Future research may focus on developing novel derivatives that can evade resistance mechanisms, exhibit improved safety profiles, or even find new applications beyond antibacterial therapy, such as in anticancer or antiviral treatments.[25][26] The legacy of the quinolone story serves as a powerful guide for future generations of drug discovery scientists.

References

-

Wikipedia. Quinolone antibiotic. [Link]

-

Hooper, D. C. (2001). Mechanisms of Quinolone Action and Resistance. Journal of Antimicrobial Chemotherapy, 47(suppl_1), 1-8. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

-

Vila, J., & Palomino, J. (2006). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 19(1), 1-10. [Link]

-

Wikipedia. Cinchophen. [Link]

-

Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. [Link]

-

Wikipedia. Chloroquine. [Link]

-

Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 38(1), 1-7. [Link]

-

Grokipedia. Cinchophen. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

-

Ball, P. (1999). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 48(11), 975-985. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. [Link]

-

Tillotson, G. S. (2005). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119. [Link]

-

Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4169-4187. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Ovid. (n.d.). Development of the quinolones. [Link]

-

ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. [Link]

-